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Introduction

Desmethyl ferroquine (SSR97213) is the principal and biologically active metabolite of
ferroquine, a novel organometallic antimalarial agent.[1][2] Ferroquine itself was developed as
a chloroquine analogue with the strategic incorporation of a ferrocene moiety to overcome
chloroquine resistance.[3][4] Desmethyl ferroquine, a mono-N-demethylated derivative of its
parent compound, has demonstrated significant efficacy against both chloroquine-susceptible
and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria
parasite.[1][2] This technical guide provides a comprehensive overview of the chemical
structure, synthesis, physicochemical properties, and biological activity of desmethyl
ferroquine, with a focus on its mechanism of action and the experimental methodologies used
for its evaluation.

Chemical Structure and Physicochemical Properties

Desmethyl ferroquine is characterized by a 4-aminoquinoline core linked to a ferrocene group
through a methylamino-methyl side chain. The key structural difference from ferroquine is the
presence of a methylamino group (-NHCH:) in place of a dimethylamino group (-N(CH3)z2).
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Property Value Reference
7-chloro-N-[[2-
(methylaminomethyl)cyclopent

IUPAC Name a-2,4-dien-1-ylmethyllquinolin-  [5]
4-amine;cyclopenta-1,3-
diene;iron(2+)
Mono-N-demethylferroquine,

Synonyms [5]
SSR97213

CAS Number 903546-18-9 [1][5]

Molecular Formula C22H22CIFeNs [1][5]

Molecular Weight 419.73 g/mol [1][5]
CNCC1=CC=C[C-]1CNC2=C3

SMILES C=CC(=CC3=NC=C2)ClI. [5]
[CH-]1C=CC=C1.[Fe+2]

Appearance Light yellow to yellow solid [1]
DMSO: 2.5 mg/mL (5.96 mM;

Solubility requires sonication) H20: < 0.1 [1][6]
mg/mL (insoluble)
Powder: -20°C for 3 years; 4°C
for 2 years. In solvent: -80°C

Storage [1]

for 6 months; -20°C for 1

month.

Synthesis of Desmethyl Ferroquine

The synthesis of desmethyl ferroquine can be achieved through a convergent reductive

amination process, as outlined in patent literature for ferroquine and its metabolites.[7][8][9]

The general strategy involves the condensation of an appropriate aldehyde-amino ferrocene

intermediate with 7-chloroquinolin-4-amine, followed by reduction of the resulting imine.

General Synthetic Scheme:
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A detailed, step-by-step protocol from peer-reviewed literature specifically for desmethyl
ferroquine is not readily available. However, based on the patented methodology for
ferroquine and its analogues, the synthesis would proceed as follows:

o Preparation of the Aldehyde-Amino Ferrocene Intermediate: Synthesis of 1-
(methylaminomethyl)-2-formyl-ferrocene. This key intermediate can be prepared from a
suitable ferrocene precursor through a series of reactions involving formylation and
aminomethylation.

o Condensation: The aldehyde-amino ferrocene intermediate is condensed with 7-
chloroquinolin-4-amine in a suitable solvent, such as toluene, often in the presence of an
acid catalyst like p-toluenesulfonic acid, to form an imine intermediate.

e Reduction: The imine is then reduced to the corresponding amine, desmethyl ferroquine. A
variety of reducing agents can be employed for this step, such as sodium borohydride in
ethanol.

« Purification: The final product is purified using standard techniques such as column
chromatography and recrystallization to yield pure desmethyl ferroquine.

Characterization

The structural confirmation of synthesized desmethyl ferroquine would be performed using a
combination of spectroscopic and spectrometric techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy would be
used to confirm the presence and connectivity of all protons and carbons in the molecule.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to
determine the accurate mass of the molecule and confirm its elemental composition.

o High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the
purity of the final compound.

Antimalarial Activity
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Desmethyl ferroquine exhibits potent in vitro activity against a wide range of P. falciparum
strains, including those resistant to chloroquine.

P. falciparum Strain ICs0 (NM) Reference
3D7 (Chloroquine-sensitive) 49+09 [10]
W2 (Chloroquine-resistant) 12.0+26 [10]

Clinical Isolates (Thai-Burmese

37.00 (95% CI: 34.32 - 39.89) [11]
border, n=65)

P. vivax (schizont maturation,

77 (75% Cls: 14 - 205) [12]
n=52)

Mechanism of Action: Inhibition of Heme
Detoxification

The primary mechanism of action for desmethyl ferroquine, similar to its parent compound
and other 4-aminoquinolines, is the inhibition of heme detoxification within the malaria
parasite's digestive vacuole.[13]

During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin,
releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this
toxic heme into an inert, crystalline pigment called hemozoin (3-hematin). Desmethyl
ferroquine is believed to accumulate in the acidic digestive vacuole and interfere with this
polymerization process. This leads to the buildup of toxic free heme, which in turn causes
oxidative stress, damages cellular membranes, and ultimately leads to parasite death.
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Experimental Workflow for Antimalarial Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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